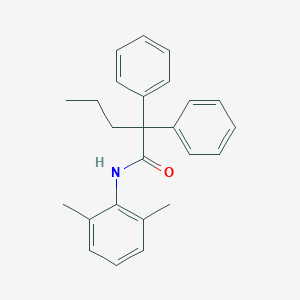![molecular formula C17H18N6OS B286651 methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)
methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been reported to inhibit the activity of specific enzymes and receptors, such as COX-2, MMP-9, and AChE, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been reported to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit specific enzymes and receptors, which makes it a useful tool for studying physiological and pathological processes. However, a limitation of this compound is its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into the underlying mechanisms of various physiological and pathological processes.
Métodos De Síntesis
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been synthesized using various methods, including the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of copper powder. Another method involves the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of palladium acetate and triphenylphosphine. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H18N6OS |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-4-5-12-10-14(22(2)20-12)16-21-23-15(18-19-17(23)25-16)11-6-8-13(24-3)9-7-11/h6-10H,4-5H2,1-3H3 |
Clave InChI |
DWBSQVPGWMVNRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
SMILES canónico |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
